1,2,3,4 tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl
Overview
Description
1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl is a chemical compound with a complex structure. It belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group and a methylamine group attached to a tetrahydronaphthalene ring.
Preparation Methods
The synthesis of 1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl involves several steps. One common method includes the reaction of 5-methoxy-1,2,3,4-tetrahydronaphthalene with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .
Chemical Reactions Analysis
1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or alkylating agents under appropriate conditions
Scientific Research Applications
1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
1,2,3,4 Tetrahydro-5-Methoxy-N-Methyl 2-napthalenaMine HCl can be compared with other similar compounds such as:
1,2,3,4-Tetrahydro-6-methoxynaphthalene: This compound has a similar structure but differs in the position of the methoxy group.
5-Methyltetralin: Another naphthalene derivative with a methyl group at a different position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different ring structure but similar chemical properties
Properties
IUPAC Name |
5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-10-6-7-11-9(8-10)4-3-5-12(11)14-2;/h3-5,10,13H,6-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXCXBDSLGLNDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C=CC=C2OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39226-89-6 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39226-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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